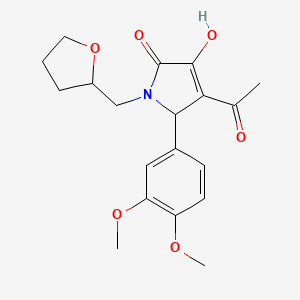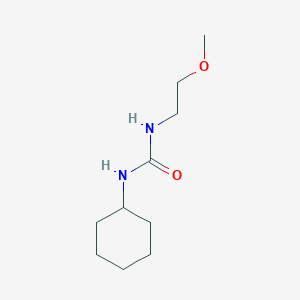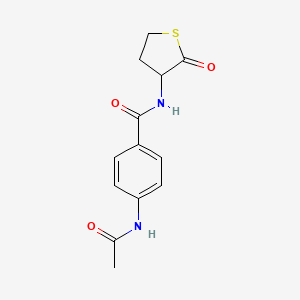
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as BDP-9066, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors.
Mécanisme D'action
The exact mechanism of action of BDP-9066 is not fully understood. However, it is believed to work by inhibiting the activity of the enzymes and receptors mentioned above. For example, carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and survival. By inhibiting the activity of this enzyme, BDP-9066 can potentially slow down or even stop tumor growth.
Biochemical and Physiological Effects
BDP-9066 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in tumor growth and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, BDP-9066 can potentially prevent the spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BDP-9066 is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a potentially useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of BDP-9066 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BDP-9066. One potential direction is the development of BDP-9066 as a therapeutic agent for cancer. Another potential direction is the study of BDP-9066 as a potential treatment for Alzheimer's disease and depression, as it has been shown to inhibit the activity of 5-HT6 receptors, which are believed to play a role in these diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDP-9066 and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of BDP-9066 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the conversion of 1,3-benzodioxole to 5-formyl-1,3-benzodioxole using a mixture of nitric acid and sulfuric acid. This intermediate is then reacted with piperidine-2,6-dione to obtain the key intermediate, 4-(2-oxo-1-piperidinyl)benzaldehyde. The final step involves the reaction of this intermediate with benzenesulfonyl chloride to obtain BDP-9066.
Applications De Recherche Scientifique
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase IX, matrix metalloproteinases, and 5-HT6 receptors. These enzymes and receptors are known to play important roles in various diseases, such as cancer, Alzheimer's disease, and depression. Therefore, BDP-9066 has the potential to be developed as a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-12-14-4-9-17-18(11-14)26-13-25-17/h4-9,11,20H,1-3,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLXPQVVGRCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)
amine oxalate](/img/structure/B5132891.png)

![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5132968.png)
